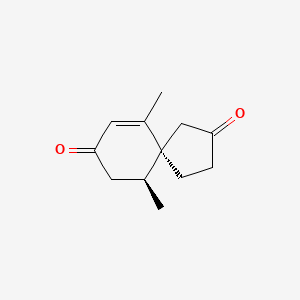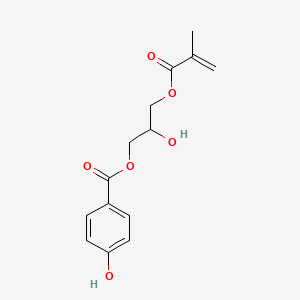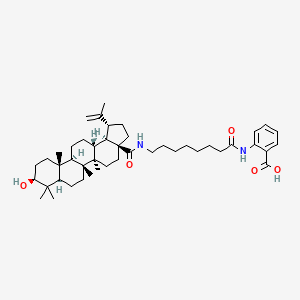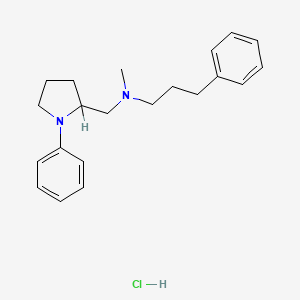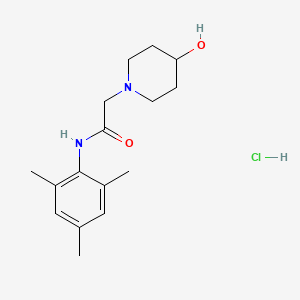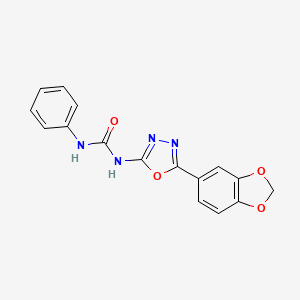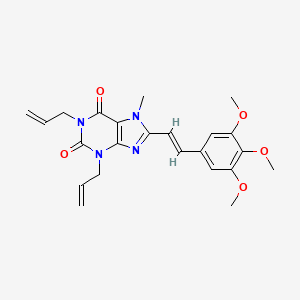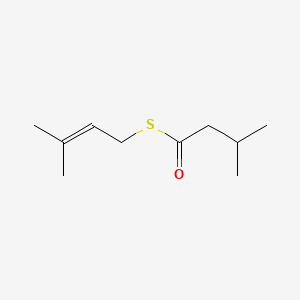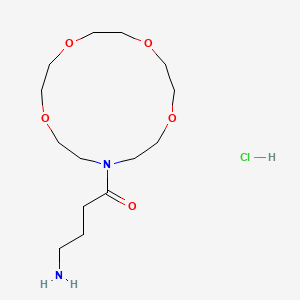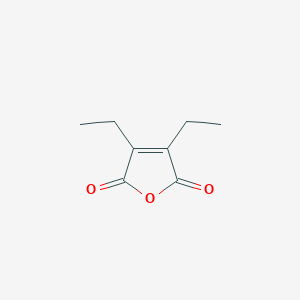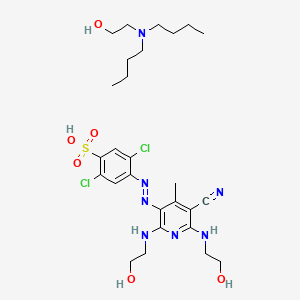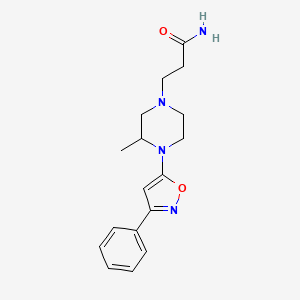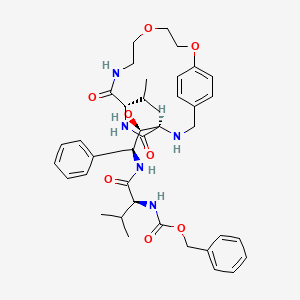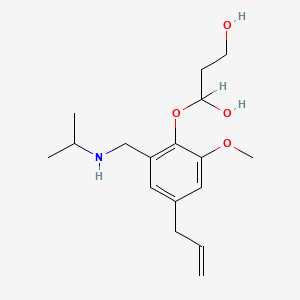
3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is a complex organic compound with a unique structure that includes allyl, isopropylamino, methoxy, and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phenoxy group, introduction of the allyl and isopropylamino groups, and the final coupling with 1,3-propanediol. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Allyl-2-methoxyphenol: Shares the allyl and methoxy groups but lacks the isopropylamino and propanediol moieties.
2-(Isopropylamino)methylphenol: Contains the isopropylamino group but differs in the overall structure.
Uniqueness
3-(4-Allyl-2-((isopropylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities not found in similar compounds.
Propriétés
Numéro CAS |
102612-76-0 |
|---|---|
Formule moléculaire |
C17H27NO4 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-[2-methoxy-6-[(propan-2-ylamino)methyl]-4-prop-2-enylphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-5-6-13-9-14(11-18-12(2)3)17(15(10-13)21-4)22-16(20)7-8-19/h5,9-10,12,16,18-20H,1,6-8,11H2,2-4H3 |
Clé InChI |
XRIXABGUVFAYJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC1=C(C(=CC(=C1)CC=C)OC)OC(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


